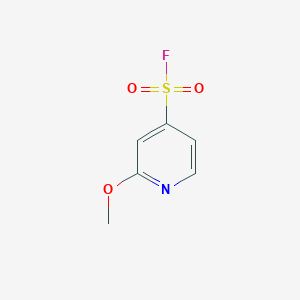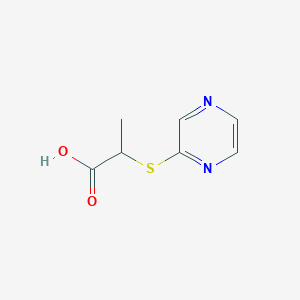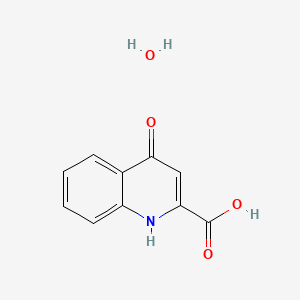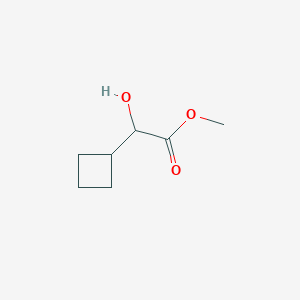
Methyl 2-cyclobutyl-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Polymerization Studies : Methyl 2-cyclobutyl-2-hydroxyacetate is utilized in polymerization research. For instance, studies have shown that its derivatives can undergo radical homopolymerization, which is important for developing materials with specific thermal properties. In one study, a derivative of this compound was used to create a polymer with a glass transition temperature of 90°C (Moszner et al., 2003).
Fatty Acid Analysis : This compound plays a role in the analysis of fatty acid methyl esters from bacterial whole cells. It helps prevent the degradation of hydroxy acid peaks, improving the accuracy of analytical techniques in microbiology (Miller, 1982).
Cholesterol Manipulation in Cells : Derivatives of this compound, like cyclodextrins, have been used in cellular studies to manipulate cholesterol content. This is important for understanding cholesterol metabolism and related diseases (Christian et al., 1997).
Synthesis of Substituted Furans : This compound is involved in the synthesis of substituted furans, which have various applications in organic chemistry and pharmaceutical research (Stauffer & Neier, 2000).
Vibrational Spectroscopy Studies : The vibrational spectra of derivatives of this compound have been studied for understanding characteristic group frequencies in spectroscopy (Selvarajan et al., 2013).
Acylation with Bis(acylamides) : The compound plays a role in acylation reactions, particularly in the synthesis of trifluoroacetamides, useful in analytical chemistry (Donike, 1973).
Capillary Zone Electrophoresis : It is used in the study of enantiomeric resolution of hydroxy acids via capillary zone electrophoresis, contributing to advancements in analytical methodologies (Nardi et al., 1993).
Photoreaction Studies : Research on the photoreaction of this compound derivatives helps in understanding the behavior of certain compounds under light exposure, which is significant in photochemistry (Tada et al., 1970).
Safety and Hazards
This compound is associated with several hazard statements including H227, H315, H319, H335 . These codes indicate that it is a flammable liquid and vapor, it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .
Future Directions
Properties
IUPAC Name |
methyl 2-cyclobutyl-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6(8)5-3-2-4-5/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBAAQBWSDPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517761-58-8 |
Source


|
| Record name | methyl 2-cyclobutyl-2-hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
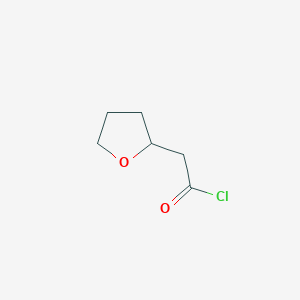
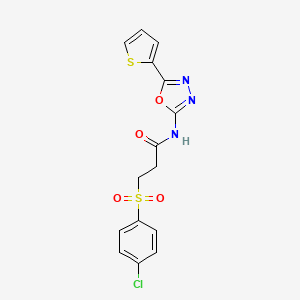
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2724556.png)

![(5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724558.png)
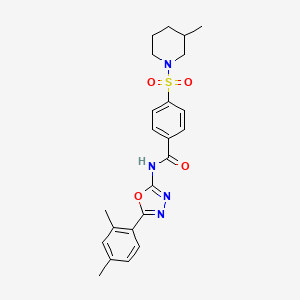
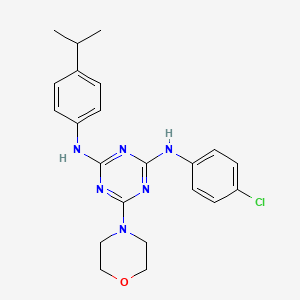
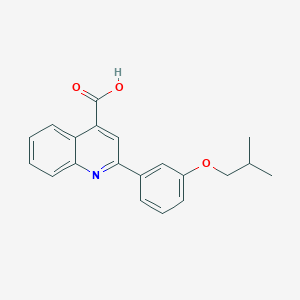
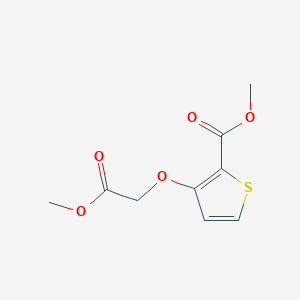
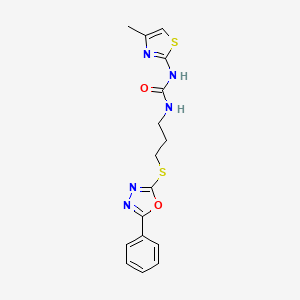
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2724565.png)
